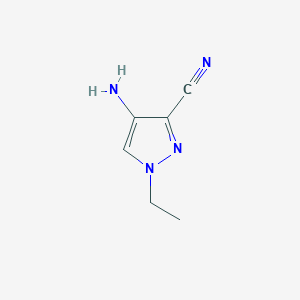

4-amino-1-ethyl-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-ethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-4-5(8)6(3-7)9-10/h4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHZHXMOBLALBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 4 Amino 1 Ethyl 1h Pyrazole 3 Carbonitrile

Transformations of the Amino Group

The exocyclic amino group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic character allows it to readily participate in reactions with various electrophiles, leading to a wide array of functionalized pyrazole derivatives.

Condensation Reactions with Carbonyl Compounds

The primary amino group of aminopyrazole carbonitriles undergoes condensation reactions with carbonyl compounds or their equivalents to form Schiff bases or related imine derivatives. For instance, reaction with triethyl orthoformate, a formic acid equivalent, in the presence of acetic anhydride (B1165640) can convert the amino group into an ethoxymethylidene-amino group. This transformation serves as an activation step for subsequent cyclization reactions. Similarly, condensation with aromatic aldehydes, such as benzaldehyde, leads to the formation of the corresponding arylideneamino (Schiff base) derivatives. ekb.eg

These reactions are typically straightforward and proceed by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Table 1: Examples of Condensation Reactions on Aminopyrazole Scaffolds

| Reactant | Reagent | Product Type |

|---|---|---|

| 4-Aminopyrazole-3-carbonitrile Derivative | Triethyl orthoformate / Acetic anhydride | Ethoxymethylidene-amino derivative |

| 4-Aminopyrazole-3-carbonitrile Derivative | Aromatic Aldehyde (e.g., Benzaldehyde) | Arylideneamino (Schiff base) derivative |

Acylation Reactions (e.g., Acetylation)

Acylation of the amino group is a common strategy to introduce an amide functionality. This is readily achieved by treating the aminopyrazole with acylating agents like acid chlorides or anhydrides. For example, the reaction of a similar compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, with chloroacetyl chloride in toluene (B28343) results in the formation of the corresponding 2-chloro-N-(pyrazol-5-yl)acetamide derivative. mdpi.com This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acid chloride. The resulting amide is often a stable, crystalline solid and can be used as an intermediate for further synthetic manipulations, such as N-alkylation or the construction of more complex heterocyclic systems. mdpi.com

Aminomethylation Processes

Aminomethylation, commonly known as the Mannich reaction, is a process that introduces an aminomethyl group onto a substrate containing an active hydrogen atom. nih.govderpharmachemica.com For compounds like 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, the primary amino group possesses active hydrogen atoms, making it a suitable candidate for this transformation. The general Mannich reaction involves the condensation of a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. nih.gov

When applied to heterocyclic amines, this reaction typically yields N-Mannich bases. nih.gov The process involves the formation of an electrophilic Eschenmoser-type salt from formaldehyde and the secondary amine, which is then attacked by the nucleophilic amino group of the pyrazole. While specific examples for 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile are not extensively detailed in the cited literature, the reaction is a well-established method for the N-functionalization of various heterocyclic amines, including pyrazoles and pyrazolones. nih.govresearchgate.net

Reactions Involving the Nitrile Group

The nitrile group, in conjunction with the adjacent amino group, forms an ortho-aminonitrile system. This arrangement is a classic precursor for the synthesis of fused heterocyclic rings, particularly six-membered rings like pyrimidines.

Cyclization to Fused Heterocyclic Systems

The ortho-aminonitrile functionality is exceptionally useful for constructing fused pyrimidine (B1678525) rings through annulation reactions. This involves reacting the aminopyrazole with a one-carbon electrophile, which first reacts with the amino group and is then attacked intramolecularly by the nitrile nitrogen, leading to cyclization.

The synthesis of the pyrazolo[3,4-d]pyrimidine core is one of the most important applications of 4-aminopyrazole-3-carbonitrile derivatives. This bicyclic system is a bioisostere of purine (B94841) and is found in numerous biologically active molecules. nih.gov The fusion of the pyrimidine ring onto the pyrazole core is accomplished by reacting the aminonitrile with various C1-synthons.

Common reagents and the resulting pyrazolo[3,4-d]pyrimidine structures are summarized below:

Formamide (B127407): Heating the aminonitrile with formamide provides a direct route to 4-aminopyrazolo[3,4-d]pyrimidines.

Formic Acid: Refluxing with formic acid leads to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Urea (B33335) or Thiourea (B124793): Fusion with urea or thiourea provides a pathway to pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones or their thio-analogs.

Triethyl orthoformate followed by an amine: A two-step process where the aminopyrazole is first converted to the ethoxymethylidene-amino intermediate, which is then cyclized by reaction with an amine (like hydrazine (B178648) or a primary amine) to yield substituted 4-aminopyrazolo[3,4-d]pyrimidines.

These cyclization reactions are robust and allow for the introduction of various substituents onto the newly formed pyrimidine ring, making this a highly versatile strategy in heterocyclic chemistry. nih.gov

Table 2: Reagents for Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Reagent | Resulting Structure on Pyrimidine Ring |

|---|---|

| Formamide | 4-Amino |

| Formic Acid | 4-Oxo |

| Urea | 4,6-Dioxo |

| Thiourea | 4-Oxo-6-thioxo or 4,6-dithioxo |

| Carbon Disulfide | 4-Thioxo |

| Isocyanates / Isothiocyanates | Substituted 4-oxo or 4-thioxo |

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group in 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into various other functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis typically yields the corresponding carboxamide (4-amino-1-ethyl-1H-pyrazole-3-carboxamide), while more vigorous conditions can lead to the full hydrolysis to the carboxylic acid (4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid).

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding (4-amino-1-ethyl-1H-pyrazol-3-yl)methanamine.

Addition of Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate provides ketones, allowing for the introduction of a new carbon-carbon bond at the C3 position.

Oxidation and Reduction Reactions

The pyrazole ring is generally aromatic and resistant to oxidation and reduction under typical conditions. mdpi.com However, the substituents on the ring, particularly the amino group, are susceptible to such transformations.

Oxidation: The 4-amino group is the primary site of oxidation. Chemical or electrochemical oxidation of aminopyrazoles can lead to N-N bond formation, resulting in the dimerization of the molecule to form the corresponding azopyrazole. mdpi.com Electrochemical methods, using mediators like electrogenerated NiO(OH) or halogens (e.g., Br₂), provide a green and efficient approach for this N-N homocoupling. mdpi.comresearchgate.net The oxidation process may proceed through the formation of an aminyl radical cation intermediate. mdpi.commdpi.com

Reduction: While the pyrazole ring itself is relatively stable to reduction, catalytic hydrogenation under harsh conditions (high pressure and temperature with catalysts like Pd) can lead to saturation of the ring, forming a pyrazolidine (B1218672) derivative. d-nb.info More commonly, reduction reactions target the peripheral functional groups. As mentioned previously, the nitrile group at C3 can be readily reduced to an aminomethyl group.

Substitution Reactions with Nucleophilic Agents

This section primarily concerns reactions where the 4-amino group of the title compound acts as a nucleophile, attacking various electrophilic species.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(1-ethyl-3-cyano-1H-pyrazol-4-yl)acetamide.

Alkylation: While N-alkylation of the amino group is possible, it can be challenging to achieve selectively, as the ring nitrogens are also nucleophilic.

Condensation with Carbonyls: The primary amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. scielo.org.coresearchgate.netnih.govekb.egekb.eg

Influence of N1-Substituents on Reactivity and Steric Effects

The substituent at the N1 position of the pyrazole ring plays a critical role in dictating the molecule's reactivity and the regioselectivity of its reactions.

Electronic Effects: The ethyl group at the N1 position is a weak electron-donating group through induction. This slightly increases the electron density of the pyrazole ring compared to an N-unsubstituted pyrazole, potentially enhancing its reactivity toward electrophiles. Electron-donating groups can increase the basicity of the pyrazole ring. nih.gov

Tautomerism: Perhaps the most significant effect of the N1-substituent is the prevention of tautomerism. In N-unsubstituted pyrazoles, a rapid proton exchange between N1 and N2 can occur. The presence of the ethyl group "locks" the structure, creating two distinct ring nitrogens: the N1 bearing the ethyl group and the pyridine-like N2. This has profound implications for regioselectivity in reactions involving the ring, such as alkylation or complexation. nih.gov

Steric Effects: The N1-ethyl group exerts a steric influence that can direct the approach of reagents. In electrophilic substitution reactions on the ring (which typically occur at the C4 position if unsubstituted), the N1-substituent can influence the orientation of other groups. More importantly, in reactions involving the adjacent N2 nitrogen, the steric bulk of the ethyl group can hinder the approach of large electrophiles. lookchem.comacs.org For reactions at the C5 position, the N1-ethyl group can sterically shield this site, potentially directing reactions to other positions. This steric hindrance is a key factor in predicting the outcome of N-alkylation and other substitution reactions, often favoring reaction at the less hindered nitrogen atom in related heterocyclic systems. lookchem.com

Spectroscopic Characterization Techniques for 4 Amino 1 Ethyl 1h Pyrazole 3 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For aminopyrazole carbonitriles, ¹H, ¹³C, and two-dimensional NMR techniques provide unambiguous evidence of their structure.

In the ¹H NMR spectrum of 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, distinct signals corresponding to each unique proton environment are expected. The ethyl group at the N1 position would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The amino (NH₂) protons typically appear as a broad singlet, and the single proton at the C5 position of the pyrazole (B372694) ring (H-5) would also produce a singlet.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Aminopyrazole Carbonitrile Derivatives in DMSO-d₆

| Compound | NH₂ Signal (ppm) | Aromatic/Ring Protons (ppm) | Other Signals (ppm) |

|---|---|---|---|

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | 8.25 (s, 2H) | 6.82-7.90 (m) | 10.60 (s, 1H, OH) |

| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | Not specified | 6.78-8.39 (m) | 10.27 (s, 1H, OH) |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile mdpi.com | 6.40 (s, 2H) | 7.53 (d), 7.80 (d) | 12.06 (br s, 1H, NH) |

Data is presented to illustrate typical chemical shift ranges for the aminopyrazole carbonitrile core structure. The exact positions of signals for 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, signals are expected for the two carbons of the ethyl group, the three carbons of the pyrazole ring (C3, C4, and C5), and the carbon of the nitrile group (C≡N). The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern. The nitrile carbon typically appears in the range of 112–120 ppm. rsc.org The C4 carbon, bearing the amino group, is generally shifted upfield compared to the other ring carbons.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Aminopyrazole Carbonitrile Derivatives

| Compound | C3 | C4 | C5 | C≡N | Other Signals | Solvent |

|---|---|---|---|---|---|---|

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | 153.12 | Not specified | Not specified | 112.79 | Aromatic: 120.33-144.40 | CDCl₃ |

| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org | 148.69 | Not specified | Not specified | 112.99 | Aromatic: 120.91-143.90 | CDCl₃ |

This table illustrates the typical chemical shift values for carbons in the aminopyrazole carbonitrile scaffold.

To definitively assign all proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin coupling relationships, for example, to confirm the coupling between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. This would allow for the unambiguous assignment of the C5 proton to the C5 carbon, as well as the methylene and methyl protons to their respective carbons in the ethyl group.

Infrared (IR) Spectroscopy (Vibrational Assignments, Key Functional Group Stretches)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile and its derivatives, the key diagnostic absorptions are the N-H stretches of the amino group and the C≡N stretch of the nitrile group.

The amino group typically shows two distinct stretching bands in the 3300–3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations. The nitrile group gives rise to a sharp, intense absorption band around 2200–2230 cm⁻¹. mdpi.comrsc.org Other significant bands include C-H stretches from the ethyl group and aromatic rings (if present), and C=C/C=N stretching vibrations from the pyrazole ring in the 1400–1650 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Aminopyrazole Carbonitrile Derivatives

| Compound | ν(N-H) | ν(C≡N) | ν(C=C, C=N) | Source |

|---|---|---|---|---|

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313 | 2206 | 1632, 1600 | rsc.org |

| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3442, 3305 | 2205 | 1600, 1583 | rsc.org |

| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3461, 3307 | 2189 | 1641, 1598 | nih.gov |

Mass Spectrometry (Molecular Formula Validation, Fragmentation Patterns)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion, which allows for the validation of the molecular formula and molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.

The mass spectrum of 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (136.16 g/mol ). The fragmentation pattern can also provide structural information. For N-alkyl pyrazoles, a common fragmentation pathway involves the loss of an alkene through a retro-ene reaction or cleavage of the alkyl chain. For the N-ethyl derivative, loss of ethylene (B1197577) (C₂H₄, 28 Da) could be a possible fragmentation pathway. The pyrazole ring itself is relatively stable, but can undergo cleavage to produce characteristic fragment ions. For example, GC-MS data for the related 1-ethyl-1H-pyrazole-4-carbonitrile shows a molecular ion peak at m/z 121 and major fragment ions at m/z 106 and 93. nih.gov

Single-Crystal X-ray Diffraction (Solid-State Structure Elucidation, Hydrogen Bonding Networks)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

For aminopyrazole derivatives, a key feature revealed by X-ray diffraction is the extent of intermolecular interactions, particularly hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyrazole ring nitrogens and the nitrile nitrogen can act as acceptors. These interactions dictate how the molecules pack in the crystal lattice.

In the crystal structure of a related compound, ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, extensive hydrogen bonding is observed. researchgate.net The molecules form layers held together by intermolecular N-H···O and C-H···N hydrogen bonds. researchgate.net It is highly probable that 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile would also exhibit a robust hydrogen bonding network in the solid state, likely involving N-H···N interactions between the amino group of one molecule and the pyrazole or nitrile nitrogen atoms of neighboring molecules, leading to the formation of dimers, chains, or more complex three-dimensional networks.

Computational Chemistry and Theoretical Studies on Aminopyrazole Carbonitriles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. nih.gov Methods like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets such as 6-311++G(d,p), are commonly employed to model the properties of heterocyclic compounds with a high degree of accuracy. researchgate.net

The initial step in most computational analyses is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, DFT calculations would be used to compute the equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most probable conformation in the gaseous phase. These theoretical parameters are often found to be in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Interactive Table 1: Predicted Geometrical Parameters for 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile This table presents typical bond length and angle values expected from a DFT/B3LYP optimization for the pyrazole (B372694) core, based on studies of similar structures. The values are illustrative.

| Parameter | Type | Predicted Value |

| N1-N2 | Bond Length | ~1.38 Å |

| N2-C3 | Bond Length | ~1.33 Å |

| C3-C4 | Bond Length | ~1.42 Å |

| C4-C5 | Bond Length | ~1.39 Å |

| C5-N1 | Bond Length | ~1.36 Å |

| C4-N(amino) | Bond Length | ~1.37 Å |

| C3-C(nitrile) | Bond Length | ~1.43 Å |

| C(nitrile)-N | Bond Length | ~1.16 Å |

| N1-N2-C3 | Bond Angle | ~111° |

| N2-C3-C4 | Bond Angle | ~106° |

| C3-C4-C5 | Bond Angle | ~108° |

| C4-C5-N1 | Bond Angle | ~109° |

| C5-N1-N2 | Bond Angle | ~106° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. materialsciencejournal.orgnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazole ring, while the LUMO would likely be distributed over the electron-withdrawing nitrile group and the heterocyclic ring.

Interactive Table 2: Representative FMO Energies for Aminopyrazole Carbonitriles This table shows illustrative energy values for the frontier orbitals as would be calculated by DFT methods.

| Orbital | Energy (eV) | Description |

| LUMO | -1.35 | Electron accepting ability |

| HOMO | -6.15 | Electron donating ability |

| Energy Gap (ΔE) | 4.80 | Indicator of chemical reactivity and stability |

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, key rotational barriers would be associated with the N1-ethyl group and the C4-amino group. By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of a specific dihedral angle, researchers can identify the most stable conformers (energy minima) and the transition states between them (energy maxima). This analysis helps to understand the molecule's flexibility and the relative populations of different isomers at thermal equilibrium. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution on the molecular surface. nih.gov The map is color-coded: red regions indicate a negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify a positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential. researchgate.net In 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, the MEP map would likely show a strong negative potential (red) around the nitrogen atom of the nitrile group and the nitrogen of the amino group, identifying them as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational methods can accurately predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). soton.ac.uk By calculating the theoretical ¹H and ¹³C NMR spectra for a proposed structure and comparing them to experimental spectra, chemists can confirm molecular structures and assign specific signals to individual atoms. researchgate.netresearchgate.net A strong correlation between the calculated and experimental chemical shifts serves as validation for the computationally determined molecular geometry.

Interactive Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts This table presents a hypothetical comparison to demonstrate the correlation typically observed between GIAO-calculated and experimental NMR data for a molecule like 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C3 (pyrazole) | 109.5 | 110.2 | -0.7 |

| C4 (pyrazole) | 149.8 | 150.5 | -0.7 |

| C5 (pyrazole) | 135.1 | 135.9 | -0.8 |

| C (nitrile) | 117.3 | 118.0 | -0.7 |

| CH₂ (ethyl) | 40.2 | 40.8 | -0.6 |

| CH₃ (ethyl) | 14.8 | 15.3 | -0.5 |

Investigation of Tautomeric Equilibria and Proton Transfer Mechanisms

Tautomerism, the migration of a proton between two sites within a molecule, is a critical phenomenon in many heterocyclic systems. nih.gov For N-unsubstituted 4-cyano-3-aminopyrazoles, studies have shown that an equilibrium exists between the 3-amino and 5-amino tautomers. researchgate.net The presence of an electron-withdrawing cyano group at the C4 position can increase the stability of the 5-amino tautomer. researchgate.net Although the N1-ethyl group in 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile prevents the common annular prototropic tautomerism, the potential for amino-imino tautomerism still exists.

Computational chemistry is an indispensable tool for studying these equilibria. By calculating the total energies and Gibbs free energies of the different possible tautomers, researchers can predict their relative stabilities. The influence of the solvent can be modeled using approaches like the Polarizable Continuum Model (PCM), which often reveals that more polar tautomers are stabilized in polar solvents. researchgate.net These calculations help determine the predominant tautomeric form under specific conditions and elucidate the mechanisms of proton transfer.

Influence of Substituents on Electronic Properties and Molecular Stability

Research into substituted pyrazoles and other conjugated molecules has established clear correlations between the electronic character of a substituent and its effect on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmissouristate.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. researchgate.net

Electron-donating groups (EDGs), such as amino (-NH2), hydroxyl (-OH), and alkyl groups (e.g., -CH3), tend to increase the energy of the HOMO level significantly more than the LUMO level. nih.govmissouristate.edu This elevation of the HOMO energy results in a smaller HOMO-LUMO gap, which is generally associated with higher reactivity. nih.gov Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH), effectively lower the energy of the LUMO. nih.govnih.gov This effect also typically leads to a reduction of the HOMO-LUMO gap. nih.gov The modulation of these frontier orbitals is a key strategy in tailoring the electronic and optical properties of organic molecules. nih.gov

The influence of these substituents can be quantified through computational methods, which calculate key electronic descriptors. These theoretical investigations provide a foundational understanding of structure-property relationships. researchgate.net

Table 1: General Effects of Substituents on Electronic Properties| Substituent Type | Example Groups | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| Electron-Donating Groups (EDG) | -NH2, -OH, -CH3 | Raises Energy Level | Slightly Raises Energy Level | Decreases |

| Electron-Withdrawing Groups (EWG) | -NO2, -CN, -COOH, -CHO | Slightly Lowers Energy Level | Lowers Energy Level | Decreases |

Furthermore, the molecular electrostatic potential (MESP) provides a visual representation of how substituents alter the charge distribution. biointerfaceresearch.com For pyrazole carbonitrile derivatives, MESP maps highlight electron-rich sites, typically around nitrogen atoms, which are susceptible to electrophilic attack. biointerfaceresearch.com Conversely, electron-poor regions, often near hydrogen atoms or electron-withdrawing groups, indicate sites for potential nucleophilic reactions. biointerfaceresearch.com By changing the substituent, one can strategically modify these electron-rich and electron-poor zones, thereby controlling the molecule's reactivity and intermolecular interaction capabilities.

Applications in Advanced Synthetic Transformations

Role as Versatile Building Blocks in Heterocyclic Synthesis

The strategic positioning of a nucleophilic amino group and an electrophilic nitrile group on the pyrazole (B372694) ring makes 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile a prime substrate for a multitude of cyclization and condensation reactions. The reactivity of this scaffold allows for the synthesis of a wide array of heterocyclic compounds.

Researchers have extensively utilized aminopyrazoles as foundational materials for designing complex molecules. For instance, the reaction of related aminopyrazole carbonitriles with chloroacetyl chloride yields an N-acylated intermediate, which can be further reacted with S-nucleophiles like 3-cyanopyridine-2-thiolates to create hybrid molecules incorporating both pyrazole and nicotinonitrile units. mdpi.com Similarly, cyclocondensation reactions with enaminones derived from 1,3-cyclohexanedione (B196179) derivatives lead to the formation of pyrazolo[1,5-a]quinazoline-3-carbonitriles. researchgate.netpleiades.online The presence of multiple reactive sites within the aminopyrazole structure makes it a valuable precursor for a diverse range of heterocyclization reactions. researchgate.net

Table 1: Examples of Heterocyclic Synthesis from Aminopyrazole Carbonitrile Scaffolds

| Reactant | Resulting Heterocycle | Reference |

|---|---|---|

| Chloroacetyl chloride, then 3-cyanopyridine-2-thiolates | Nicotinonitrile-pyrazole hybrids | mdpi.com |

| Enaminones of 1,3-cyclohexanedione | Pyrazolo[1,5-a]quinazoline derivatives | researchgate.netpleiades.online |

| Aromatic aldehydes (Knoevenagel condensation) | (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles | researchgate.net |

Precursors for Diverse Fused Polycyclic Scaffolds

One of the most significant applications of 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile and its analogs is in the synthesis of fused bicyclic and polycyclic heterocyclic systems. These scaffolds are of immense interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to act as bioisosteres and interact with biological targets like kinases. ekb.egrsc.org

The ortho-aminonitrile functionality is perfectly primed for the construction of a fused pyrimidine (B1678525) ring, leading to the formation of the pyrazolo[3,4-d]pyrimidine core. This transformation can be achieved by reacting the aminopyrazole with various one-carbon synthons. nih.gov For example:

Formic acid yields pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

Thiourea (B124793) or guanidine leads to the formation of 4-amino- or 4-thioxo-pyrazolo[3,4-d]pyrimidines. nih.govnih.gov

Formamide (B127407) can be used to produce 4-aminopyrazolo[3,4-d]pyrimidines. ekb.eg

Another prominent fused system derived from this precursor is the pyrazolo[3,4-b]pyridine scaffold. The synthesis is typically accomplished through cyclocondensation reactions with 1,3-dielectrophilic species such as β-diketones or α,β-unsaturated ketones. nih.govmdpi.comnih.gov

Beyond these common scaffolds, the versatility of the aminopyrazole precursor allows for the synthesis of numerous other fused systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d] researchgate.netnih.govscirp.orgtriazines, and pyrazolothiazoles, by carefully selecting the appropriate cyclization partner. scirp.orgresearchgate.netnih.govresearchgate.net

Table 2: Synthesis of Fused Polycyclic Scaffolds from 1-Substituted-5-aminopyrazole-4-carbonitriles

| Reagent(s) | Fused Ring System Formed | Reference |

|---|---|---|

| Formic Acid / Triethylorthoformate | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| Thiourea / Phenylisothiocyanate | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| Benzoylacetone / Cyanoacetone | Pyrazolo[3,4-b]pyridine | nih.gov |

| Enaminone of Acetylacetone | Pyrazolo[1,5-a]pyrimidine | ekb.egekb.eg |

| Diazotization Reaction (e.g., with NaNO₂) | Pyrazolo[3,4-d] researchgate.netnih.govscirp.orgtriazine | scirp.org |

| Vilsmeier Reagent (PBr₃/formamide) | Pyrazolothiazole | researchgate.net |

Intermediates in the Synthesis of Agrochemical-Related Compounds

The pyrazole ring is a core component of many commercially successful agrochemicals. Specifically, the 1-aryl-1H-pyrazole structure is found in a class of potent insecticides, such as Fipronil, that act as modulators of the GABA receptor. scirp.org The synthesis of these complex molecules relies on the availability of functionalized pyrazole intermediates.

Compounds like 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile are valuable starting materials for the development of new crop protection agents. scirp.org The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from aryl hydrazines and (ethoxymethylene)malononitrile is a key step in creating a library of compounds for screening as potential agrochemicals. scirp.org The high regioselectivity of this reaction makes it an efficient route to these important intermediates. The amino and nitrile groups on the pyrazole ring serve as handles for further chemical modification to build the final, more complex agrochemical structures.

Derivatization for Exploring Structure-Reactivity Relationships

The aminopyrazole carbonitrile scaffold provides an excellent platform for chemical derivatization to investigate structure-activity relationships (SAR). By systematically modifying the structure and evaluating the impact on chemical reactivity or biological activity, researchers can develop molecules with optimized properties.

The synthesis of a wide range of pyrazolo[3,4-d]pyrimidine derivatives with different substituents, followed by their evaluation as anti-inflammatory or antimicrobial agents, is a clear example of an SAR study. ekb.egnih.gov For instance, different alkyl and aryl nitriles can be used to introduce various groups at the 6-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, and the resulting compounds can be tested for their biological efficacy. nih.gov Similarly, the development of kinase inhibitors often involves creating a library of analogs by modifying the core scaffold to understand the key structural features required for potent inhibition. rsc.org The presence of the amino and cyano groups has been identified as a crucial factor for the antimicrobial activity of some related heterocyclic systems, showcasing how SAR studies can pinpoint key pharmacophoric features. mdpi.com The amenability of the 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile core to diverse chemical reactions makes it an ideal starting point for such systematic explorations.

Q & A

Q. What are the optimized synthetic routes for 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of nitrile-containing precursors with hydrazine derivatives. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane in methylene chloride under catalytic acidic conditions (e.g., trifluoroacetic acid) at 50°C, achieving yields up to 88% after purification via flash chromatography using cyclohexane/ethyl acetate gradients . Key variables include temperature control (0°C to 50°C ramp), stoichiometry of azide reagents (7.5–10 equiv), and solvent polarity adjustments during column chromatography.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Characterization relies on multi-nuclear NMR (¹H, ¹³C), IR, and HRMS. For instance:

- ¹H NMR (CDCl₃): Pyrazole ring protons appear as singlets or multiplets in δ 7.2–7.6 ppm, with ethyl group signals at δ 1.2–1.4 ppm (t, J = 7.2 Hz) .

- IR : Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and ~3200 cm⁻¹ (NH₂ stretch) confirm functional groups .

Contradictions in melting points or spectral shifts (e.g., NH₂ peaks in DMSO vs. CDCl₃) require cross-validation with elemental analysis or X-ray crystallography .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to moisture and light due to its nitrile and amino groups. Storage recommendations include anhydrous conditions at –20°C in amber vials, with inert gas purging (argon/nitrogen) to prevent hydrolysis or oxidation . Stability assays using HPLC or TLC (cyclohexane/ethyl acetate mobile phase) monitor degradation over time .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile, and what are the limitations?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model HOMO-LUMO gaps, dipole moments, and charge distribution. For example, the nitrile group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity in nucleophilic substitutions . Limitations include approximations in solvation models and neglect of crystal packing effects, necessitating experimental validation via cyclic voltammetry or X-ray diffraction .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological solutions include:

- Dose-response normalization : Compare IC₅₀ values across multiple assays (e.g., anti-microbial vs. anti-cancer screens).

- Crystallographic analysis : Resolve conformational ambiguities (e.g., rotational freedom of the ethyl group) using single-crystal X-ray data .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., correlation between nitrile position and potency) .

Q. How are hybrid derivatives (e.g., triazole-pyrazole hybrids) synthesized, and what are their applications?

Hybridization involves click chemistry (azide-alkyne cycloaddition) or palladium-catalyzed cross-coupling. For example, 3-azido derivatives react with acetylene-functionalized moieties to form triazole hybrids, enhancing antimicrobial or anticancer profiles . Applications span:

Q. What advanced purification techniques mitigate byproduct formation in large-scale synthesis?

- High-performance liquid chromatography (HPLC) : Resolves regioisomers (e.g., 3- vs. 5-substituted pyrazoles) using C18 columns and acetonitrile/water gradients.

- Recrystallization optimization : Ethyl acetate/hexane mixtures improve crystal purity (>99% by GC) .

- Mechanochemical synthesis : Reduces solvent waste and enhances selectivity via ball-milling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.